5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
This compound is a type of organoboron compound, which are known for their roles in organic chemistry, particularly in transition metal catalyzed reactions such as the Suzuki coupling. The presence of the pyridin-2-amine group suggests that this compound might be used in the synthesis of various pharmaceuticals or biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridin-2-amine derivative with a boronic ester, possibly in the presence of a transition metal catalyst. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and a boronic ester group. The trifluoromethyl group would add a degree of electronegativity to the molecule.Chemical Reactions Analysis
As an organoboron compound, this molecule could be involved in various types of chemical reactions. The boronic ester group can undergo coupling reactions with various types of organic substrates in the presence of a transition metal catalyst. The pyridin-2-amine group could potentially undergo reactions with electrophiles or act as a ligand in metal complexation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group could increase the compound’s stability and resistance to metabolism if it’s used in drug design.Safety And Hazards
Like many chemical compounds, handling this substance would likely require standard safety precautions such as the use of gloves and eye protection. The exact safety profile would depend on factors like its reactivity, toxicity, and potential for exposure.
Future Directions
The future research directions for this compound would likely depend on its applications. If it proves useful in the synthesis of pharmaceuticals or biologically active compounds, research might focus on improving its synthesis, exploring its reactivity, or finding new applications for it.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more accurate and detailed analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-6-8(17)18-9(7)12(14,15)16/h5-6H,1-4H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYGHSFLMWIFBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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